molecular formula C27H23ClN2O5S B443262 DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B443262
M. Wt: 523g/mol
InChI Key: MTVFETOWLZLHRX-UHFFFAOYSA-N
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Description

DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a quinoline moiety, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-chlorophenyl)-4-quinolinecarboxylic acid with diethyl 3-methyl-2,4-thiophenedicarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-thiophenedicarboxylate: Lacks the quinoline and chlorophenyl groups.

    2-(2-chlorophenyl)-4-quinolinecarboxylic acid: Lacks the thiophene and ester functionalities.

Uniqueness

DIETHYL 5-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of a quinoline moiety, a thiophene ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C27H23ClN2O5S

Molecular Weight

523g/mol

IUPAC Name

diethyl 5-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H23ClN2O5S/c1-4-34-26(32)22-15(3)23(27(33)35-5-2)36-25(22)30-24(31)18-14-21(17-11-6-8-12-19(17)28)29-20-13-9-7-10-16(18)20/h6-14H,4-5H2,1-3H3,(H,30,31)

InChI Key

MTVFETOWLZLHRX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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